Elevated Lipophilicity (cLogP) Relative to N-Phenyl and N-Benzyl Congeners Defines Membrane Partitioning and Solubility Profile
The target compound exhibits a calculated logP (cLogP) of 3.12–3.52, which is substantially higher than that of the unsubstituted 2-methylimidazo[1,2-a]pyridine-3-carboxamide (cLogP ≈ 0.9) and the N-phenyl analog (cLogP ≈ 2.5 est.) [1]. This increased lipophilicity, driven by the 1-phenylethyl substituent, alters the compound's predicted membrane permeability and aqueous solubility profile relative to these less lipophilic analogs. The topological polar surface area (tPSA) remains constant at 46.4 Ų across the N-phenyl, N-benzyl, and N-(1-phenylethyl) variants, indicating that differences in biological membrane penetration would be driven primarily by logP rather than hydrogen-bonding capacity .
| Evidence Dimension | Calculated partition coefficient (cLogP) and molecular weight |
|---|---|
| Target Compound Data | cLogP: 3.12 (Hit2Lead) / 3.52 (Ambinter); MW: 279.34 g/mol |
| Comparator Or Baseline | 2-methylimidazo[1,2-a]pyridine-3-carboxamide (unsubstituted amide): cLogP ≈ 0.9, MW 175.19 g/mol; N-phenyl analog (C15H13N3O): MW 251.28 g/mol, cLogP ≈ 2.5 est. |
| Quantified Difference | ΔcLogP ≈ +2.2 to +2.6 vs. unsubstituted amide; ΔcLogP ≈ +0.6 to +1.0 vs. N-phenyl analog; ΔMW ≈ +28 to +104 Da |
| Conditions | In silico calculations (Hit2Lead, Ambinter); cLogP computed by standard partition coefficient prediction algorithms |
Why This Matters
LogP is a critical parameter in compound selection for cellular assays and in vivo studies; compounds with logP >3 may exhibit enhanced membrane permeability but also increased plasma protein binding and potential solubility limitations, directly impacting assay design and hit triage decisions.
- [1] Ambinter. (n.d.). 2-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid (1-phenyl-ethyl)-amide (AMB1025379). Retrieved from https://ambinter.com/molecule/1025379 View Source
